Cas no 14377-68-5 (1-phenylcyclobutane-1-carbonitrile)

1-Phenylcyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane ring substituted with a phenyl group and a nitrile functional group at the same carbon center. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The nitrile group offers versatile transformation potential, enabling further functionalization into amines, carboxylic acids, or heterocycles. Its rigid cyclobutane backbone may contribute to steric and electronic effects in target molecules. The compound is typically handled under controlled conditions due to the reactivity of the nitrile moiety. Proper storage and handling are essential to maintain stability.
1-phenylcyclobutane-1-carbonitrile structure
14377-68-5 structure
商品名:1-phenylcyclobutane-1-carbonitrile
CAS番号:14377-68-5
MF:C11H11N
メガワット:157.2117
MDL:MFCD06213096
CID:49760
PubChem ID:253660725

1-phenylcyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Phenylcyclobutanecarbonitrile
    • Cyclobutanecarbonitrile, 1-phenyl-
    • 1-phenylcyclobutane-1-carbonitrile
    • 1-Phenyl-1-cyclobutanecarbonitrile
    • NSC 125697
    • 1-Phenylcyclobutanecarbonitrile,95%
    • 1-PHENYLCYCLOBUTANECARBONITRILE 95%
    • 1-Phenylcyclobutanecarbonitrile, 95% 5GR
    • 1-Phenylcyclobutanecarbonitrile, 95% 25GR
    • 1-Phenyl-cyclobutanecarbonitrile
    • DHIDUDPFTZJPCQ-UHFFFAOYSA-N
    • NSC125697
    • Cyclobutanecarbonitrile,1-phenyl-
    • 1-phenyl-1-cyclobutane carbonitrile
    • SBB055155
    • RW3313
    • 1-Phenylcyclobutanecarbonitrile, 9
    • NS00024671
    • Z361882924
    • AM807143
    • P2252
    • DS-1580
    • EN300-67606
    • NSC-125697
    • SCHEMBL872608
    • FS-2610
    • FT-0608219
    • DTXSID90162540
    • SY001230
    • CS-W002121
    • QUW28NRN8Z
    • 14377-68-5
    • EINECS 238-351-9
    • MFCD00019258
    • J-505085
    • AKOS005257769
    • UNII-QUW28NRN8Z
    • 1-PHENYL-2-CYANOCYCLOBUTANE
    • DTXCID5085031
    • ALBB-027704
    • DB-008071
    • MDL: MFCD06213096
    • インチ: 1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
    • InChIKey: DHIDUDPFTZJPCQ-UHFFFAOYSA-N
    • ほほえんだ: N#CC1(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 157.08900
  • どういたいしつりょう: 157.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 23.8

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.03
  • ゆうかいてん: No data available
  • ふってん: 85°C/0.3mmHg(lit.)
  • フラッシュポイント: 106.3℃
  • 屈折率: 1.5313-1.5333
  • PSA: 23.79000
  • LogP: 2.63188

1-phenylcyclobutane-1-carbonitrile セキュリティ情報

1-phenylcyclobutane-1-carbonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-phenylcyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-67606-0.5g
1-phenylcyclobutane-1-carbonitrile
14377-68-5 95.0%
0.5g
$21.0 2025-03-21
eNovation Chemicals LLC
D686563-25g
1-Phenylcyclobutanecarbonitrile
14377-68-5 96%
25g
$105 2024-07-21
Enamine
EN300-67606-0.1g
1-phenylcyclobutane-1-carbonitrile
14377-68-5 95.0%
0.1g
$19.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0833-25G
1-phenylcyclobutane-1-carbonitrile
14377-68-5 97%
25g
¥ 818.00 2023-03-07
Key Organics Ltd
FS-2610-20MG
1-Phenylcyclobutanecarbonitrile
14377-68-5 >95%
20mg
£76.00 2023-04-19
Enamine
EN300-67606-0.25g
1-phenylcyclobutane-1-carbonitrile
14377-68-5 95.0%
0.25g
$19.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-273462-1 g
1-Phenylcyclobutanecarbonitrile,
14377-68-5
1g
¥384.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051729-1g
1-Phenylcyclobutanecarbonitrile
14377-68-5 95%
1g
¥44 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051729-10g
1-Phenylcyclobutanecarbonitrile
14377-68-5 95%
10g
¥466 2023-04-15
TRC
P336623-100mg
1-Phenylcyclobutanecarbonitrile
14377-68-5
100mg
$ 80.00 2022-06-03

1-phenylcyclobutane-1-carbonitrile 合成方法

1-phenylcyclobutane-1-carbonitrile 関連文献

1-phenylcyclobutane-1-carbonitrileに関する追加情報

Exploring the Properties and Applications of 1-Phenylcyclobutane-1-carbonitrile (CAS No. 14377-68-5)

1-Phenylcyclobutane-1-carbonitrile (CAS No. 14377-68-5) is a specialized organic compound that has garnered attention in pharmaceutical and material science research. This nitrile-functionalized cyclobutane derivative is characterized by its unique phenylcyclobutane carbonitrile structure, which offers intriguing reactivity and potential applications. The compound's molecular formula is C11H11N, with a molecular weight of 157.21 g/mol.

The 1-phenylcyclobutane carbonitrile structure features a cyclobutane ring substituted with both a phenyl group and a nitrile functionality at the same carbon atom. This arrangement creates interesting steric and electronic effects that influence the compound's chemical behavior. Researchers have explored its use as a building block in organic synthesis, particularly for constructing more complex cyclobutane-containing compounds with potential biological activity.

In recent years, 1-phenylcyclobutane-1-carbonitrile synthesis has become a topic of interest in medicinal chemistry circles. The compound serves as a precursor for various pharmaceutical intermediates, especially in the development of novel drug candidates targeting neurological disorders. Its nitrile functional group provides a versatile handle for further chemical transformations, making it valuable in multi-step synthetic routes.

The physical properties of 1-phenylcyclobutane-1-carbonitrile include a melting point range typically between 45-50°C and a boiling point around 280°C at atmospheric pressure. These characteristics make it suitable for various laboratory applications where moderate thermal stability is required. The compound's solubility profile shows good dissolution in common organic solvents like ethanol, acetone, and dichloromethane, but limited solubility in water.

From a safety perspective, proper handling procedures should be followed when working with 1-phenylcyclobutane-1-carbonitrile, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory precautions for organic compounds should be observed. The compound's stability under various conditions has been studied, showing good resistance to hydrolysis under neutral conditions but sensitivity to strong acids or bases.

The synthetic utility of phenylcyclobutane carbonitrile derivatives has expanded significantly in recent years. Chemists have developed efficient routes to prepare this compound, often starting from cyclobutanone or its derivatives. Modern synthetic approaches frequently employ catalytic methods to improve yield and selectivity, reflecting the growing emphasis on green chemistry principles in organic synthesis.

In material science applications, 1-phenylcyclobutane-1-carbonitrile has shown promise as a precursor for specialty polymers and advanced materials. The rigid cyclobutane ring contributes to enhanced thermal stability in resulting materials, while the nitrile group can participate in various polymerization reactions. These characteristics have led to investigations into its use for high-performance polymers with applications in electronics and coatings.

The pharmaceutical industry has shown particular interest in cyclobutane nitrile compounds like 1-phenylcyclobutane-1-carbonitrile. These molecules serve as key intermediates in the synthesis of potential drug candidates, especially those targeting the central nervous system. The strained cyclobutane ring often imparts unique conformational properties that can enhance binding to biological targets.

Analytical characterization of 1-phenylcyclobutane-1-carbonitrile typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's structure and purity, which are critical for research applications. HPLC and GC methods have been developed for quality control purposes, ensuring consistent performance in downstream applications.

Recent advancements in nitrile-containing compound research have highlighted the importance of molecules like 1-phenylcyclobutane-1-carbonitrile. Their versatility as synthetic intermediates continues to drive innovation across multiple chemistry disciplines. As synthetic methodologies become more sophisticated, the accessibility and utility of such specialized building blocks are expected to increase.

The commercial availability of 1-phenylcyclobutane-1-carbonitrile has improved in response to growing demand from research institutions and pharmaceutical companies. Suppliers typically offer the compound in various purity grades, from technical grade for bulk applications to high-purity versions for sensitive research purposes. Proper storage recommendations include keeping the material in a cool, dry place away from strong oxidizers.

Environmental considerations for 1-phenylcyclobutane-1-carbonitrile handling follow standard protocols for organic nitriles. While not classified as environmentally hazardous in small quantities, proper disposal methods should be followed to minimize ecological impact. Researchers are encouraged to explore recycling or recovery options where feasible, in line with sustainable chemistry practices.

Future research directions for phenylcyclobutane carbonitrile chemistry may include the development of novel catalytic systems for its synthesis, exploration of its photochemical properties, and investigation of its potential in asymmetric synthesis. The compound's unique structural features continue to inspire creative applications in both academic and industrial settings.

In conclusion, 1-phenylcyclobutane-1-carbonitrile (CAS No. 14377-68-5) represents an important class of organic compounds with diverse applications in chemical research and development. Its combination of structural features and functional group reactivity makes it a valuable tool for synthetic chemists working across multiple disciplines. As chemical research advances, the utility of such specialized building blocks is likely to expand further.

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